molecular formula C17H21BrClNO B12422382 Bromazine-d6 Hydrochloride

Bromazine-d6 Hydrochloride

Cat. No.: B12422382
M. Wt: 376.7 g/mol
InChI Key: ZQDJSWUEGOYDGT-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromazine-d6 (hydrochloride): is a deuterated form of bromazine hydrochloride, an antihistamine and anticholinergic medication. It is primarily used in scientific research to study the pharmacokinetics and metabolism of bromazine due to the presence of deuterium atoms, which can be traced more easily in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromazine-d6 (hydrochloride) involves the following steps:

Industrial Production Methods: Industrial production of bromazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to incorporate deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: Bromazine-d6 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromazine-d6 (hydrochloride) is extensively used in scientific research, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bromazine.

    Metabolism Studies: Investigating metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Understanding interactions with other drugs and their effects on bromazine metabolism.

    Biological Research: Exploring its effects on histamine receptors and cholinergic pathways

Mechanism of Action

Bromazine-d6 (hydrochloride) exerts its effects by competing with free histamine for binding at histamine H1-receptor sites. This antagonizes the effects of histamine, leading to a reduction in allergic symptoms. Additionally, it has anticholinergic properties, blocking the action of acetylcholine at muscarinic receptors, which contributes to its sedative effects .

Comparison with Similar Compounds

Uniqueness: Bromazine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and metabolic research. Its bromine substitution also differentiates it from other antihistamines, providing distinct pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C17H21BrClNO

Molecular Weight

376.7 g/mol

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C17H20BrNO.ClH/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-11,17H,12-13H2,1-2H3;1H/i1D3,2D3;

InChI Key

ZQDJSWUEGOYDGT-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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